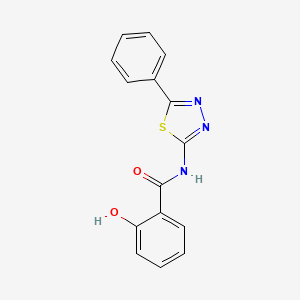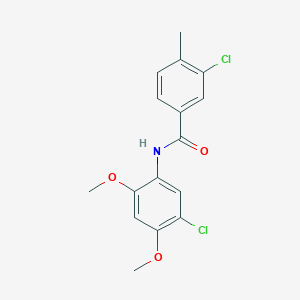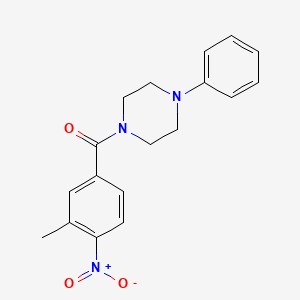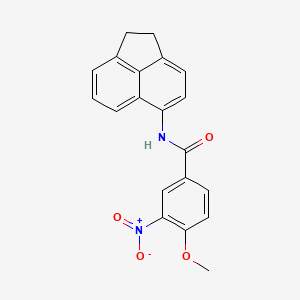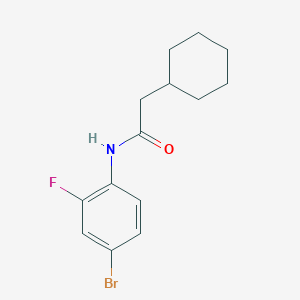
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide, commonly known as BFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFA belongs to the class of amide compounds and is known for its ability to inhibit protein secretion in cells. In
Applications De Recherche Scientifique
BFA has been widely used in scientific research as a tool to study protein secretion in cells. It has been shown to inhibit the activity of the ADP-ribosylation factor 1 (ARF1) protein, which is involved in the regulation of vesicle trafficking and protein secretion. BFA has also been used to study the role of protein secretion in various cellular processes such as cell migration, cell division, and immune response.
Mécanisme D'action
BFA inhibits protein secretion by disrupting the integrity of the Golgi apparatus, which is responsible for the processing and packaging of proteins for secretion. BFA specifically targets the ARF1 protein, which is involved in the formation of COPI-coated vesicles that transport proteins from the Golgi to the endoplasmic reticulum (ER). By inhibiting the activity of ARF1, BFA prevents the formation of COPI-coated vesicles, leading to the disruption of the Golgi apparatus and the accumulation of secretory proteins in the ER.
Biochemical and Physiological Effects
BFA has been shown to have a wide range of biochemical and physiological effects on cells. In addition to its role in inhibiting protein secretion, BFA has been reported to induce apoptosis, alter the cytoskeleton, and affect cell signaling pathways. BFA has also been shown to have anti-tumor activity in various cancer cell lines, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BFA in lab experiments is its specificity for the ARF1 protein, which allows for the selective inhibition of protein secretion. BFA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, BFA has some limitations for lab experiments, including its potential toxicity to cells and its non-specific effects on other cellular processes. Careful optimization of experimental conditions is required to minimize these effects.
Orientations Futures
There are several future directions for research on BFA. One area of interest is the development of more potent and selective inhibitors of ARF1 that can be used to study protein secretion in cells. Another area of interest is the application of BFA in the development of new cancer therapies. BFA has been shown to have anti-tumor activity in vitro, and further research is needed to explore its potential as a cancer treatment in vivo. Additionally, the use of BFA in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBQZARUGVNESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



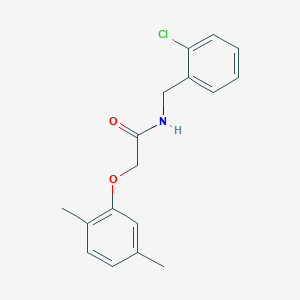

![5-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3460998.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461003.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3461004.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461008.png)
